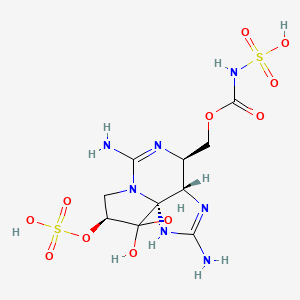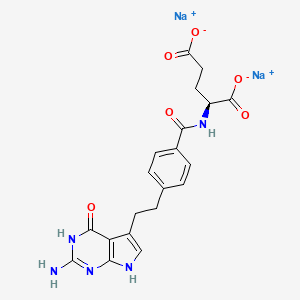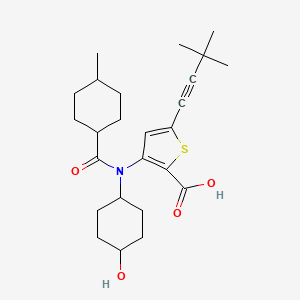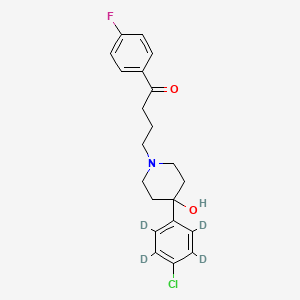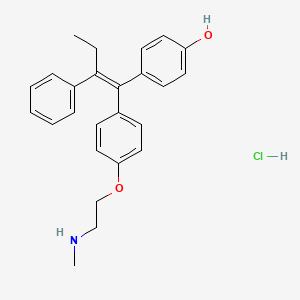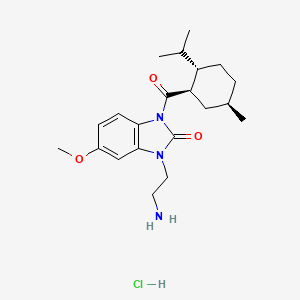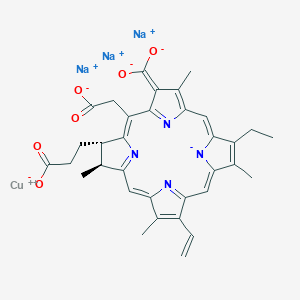
ANHYDROPERFORINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroperforine is a natural compound that belongs to the alkaloids category . It is derived from the seeds of Haplophyllum perforatum . The compound appears as light yellow crystals .
Molecular Structure Analysis
Anhydroperforine has a molecular formula of C18H23NO4 and a molecular weight of 317.39 . A complete x-ray structural investigation has been made of the alkaloid anhydroperforine . The crystals are rhombic with dimensions a=17.425 (5) Å, b=8.166 Å, c=11.284 (5) Å, z=4, space group P2 1 2 1 2 1 .Physical And Chemical Properties Analysis
Anhydroperforine is a light yellow crystalline substance . It is soluble in ether, benzol, and chloroform . The compound has a melting point of 143-144°C (ethanol) .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Anhydroperforine has been studied for its crystal and molecular structure. The x-ray structural investigation of anhydroperforine revealed details about its molecular conformation and confirmed its chemical structure. This research is significant for understanding the physical and chemical properties of anhydroperforine, which is essential for its potential applications in various fields (Karimov, Bessonova, Yagudaev, & Yunusov, 1979).
Potential Biomedical Applications
While direct studies on anhydroperforine in biomedical applications are limited, research on superhydrophobic materials, similar to anhydroperforine, has shown potential in biomedical fields. These materials can control protein adsorption, cellular interaction, and bacterial growth, and are being considered for drug delivery devices and diagnostic tools (Falde, Yohe, Colson, & Grinstaff, 2016).
Interaction with Dopamine Receptors
Research has explored the interaction of related compounds with dopamine receptors, which is pertinent to understanding the potential pharmacological applications of anhydroperforine. For instance, tetrahydropalmatine, a compound similar to anhydroperforine, has been investigated for its antinociceptive properties and interaction with dopamine receptors (Chu, Jin, Friedman, & Zhen, 2008).
NMR Investigation
The NMR investigation of anhydroperforine and similar alkaloids provides valuable insights into their chemical characteristics. This type of research aids in the determination of the structure and functional groups of anhydroperforine, which is crucial for its application in scientific research (Yagudaev & Bessonova, 2004).
Gene Expression Studies
Studies have been conducted on compounds akin to anhydroperforine, like tetrahydropalmatine, to understand their effects on gene expression in stress models. These studies offer a pathway to comprehend how anhydroperforine might influence biological processes at the molecular level (Ceremuga et al., 2013).
Eigenschaften
CAS-Nummer |
22952-50-7 |
|---|---|
Produktname |
ANHYDROPERFORINE |
Molekularformel |
C18H23NO4 |
Molekulargewicht |
317.1627 g/mol |
Synonyme |
6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



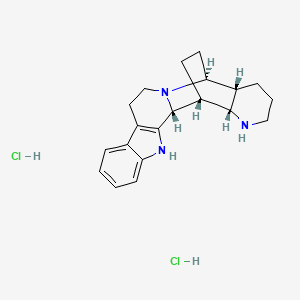
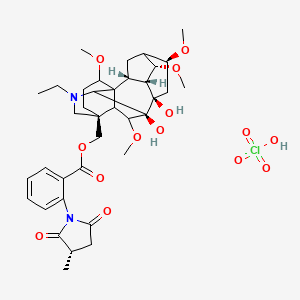
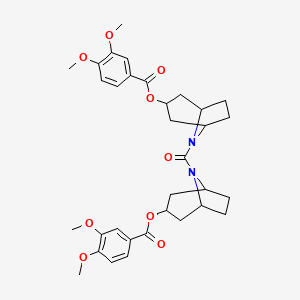
![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
